![molecular formula C48H44BrN5O4 B2852812 Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) CAS No. 408356-71-8](/img/structure/B2852812.png)
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester is a fluorescent compound known for its application in biological imaging and detection. It combines the properties of rhodamine B, a highly fluorescent dye, and 1,10-phenanthroline, an organic molecule that forms stable complexes with metal ions. This compound is particularly useful for detecting iron within biological systems due to its specific interaction with Fe²⁺ ions .
作用机制
Target of Action
The primary target of RPA is mitochondrial chelatable iron (Fe 2+) . Iron is essential for many biological processes, but it can also foster the generation of highly destructive oxygen species .
Mode of Action
RPA is a fluorescent sensor that specifically targets Fe 2+ . The cationic fluorophore of the membrane-permeable compound allows the observation by fluorescence microscopy and, based on the negative membrane potential of mitochondria, the targeting especially into mitochondria of viable cells .
Biochemical Pathways
RPA is used in the determination of the mitochondrial chelatable iron pool and the assessment of mitochondrial iron uptake . It also helps in assessing alterations of the mitochondrial chelatable iron pool under pathological conditions and the contribution of mitochondrial chelatable iron to physiological and pathological cellular processes .
Pharmacokinetics
It is known that rpa selectively accumulates in the mitochondria of cells, such as cultured hepatocytes . This suggests that RPA has good cellular permeability and is able to reach its target site effectively.
Result of Action
The interaction of RPA with Fe 2+ leads to a strong and stoichiometric quenching of RPA fluorescence . This change can be observed and measured, providing a means to assess the function of labile (“redox-active”) iron in processes of cell and tissue injury where free radicals are considered to be involved .
Action Environment
The action of RPA is influenced by the presence of Fe 2+ ions in the environment . In a cell-free system, RPA fluorescence is strongly and stoichiometrically quenched by Fe 2+ ions . This suggests that the efficacy and stability of RPA may be influenced by the concentration of Fe 2+ ions in the environment.
生化分析
Biochemical Properties
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) is a Fe 2+ specific fluorescent “sensor” and is mitochondria-specific . It is used for the determination of the mitochondrial chelatable iron pool . It allows for the assessment of mitochondrial iron uptake, alterations of the mitochondrial chelatable iron pool under pathological conditions, and the contribution of mitochondrial chelatable iron to physiological and pathological cellular processes .
Cellular Effects
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) selectively accumulates in the mitochondria of cells, such as cultured hepatocytes . The intra-mitochondrial RPA fluorescence is quenched when iron is added to cells in a membrane-permeant form . This indicates that RPA can influence cellular function by interacting with iron and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) involves its interaction with Fe 2+ ions. The cationic fluorophore of the membrane-permeable compound allows for observation by fluorescence microscopy . In a cell-free system, RPA fluorescence is strongly and stoichiometrically quenched by Fe 2+ ions . This suggests that RPA exerts its effects at the molecular level through binding interactions with Fe 2+ ions, potentially leading to changes in gene expression.
Transport and Distribution
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) is known to selectively accumulate in the mitochondria of cells This suggests that it is transported and distributed within cells and tissues in a manner that targets it specifically to mitochondria
Subcellular Localization
The subcellular localization of Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) is primarily in the mitochondria of cells This localization could potentially affect its activity or function
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester typically involves the following steps:
Formation of Rhodamine B Derivative: Rhodamine B is first modified to introduce a reactive group, such as an amine or carboxyl group.
Coupling with 1,10-Phenanthroline: The modified rhodamine B is then reacted with 1,10-phenanthroline-5-amine under conditions that promote the formation of an amide bond. This step often requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Esterification: The final step involves esterification with benzyl alcohol to form the benzyl ester derivative.
Industrial Production Methods
While specific industrial production methods for Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
化学反应分析
Types of Reactions
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester undergoes several types of chemical reactions:
Complexation: It forms stable complexes with metal ions, particularly Fe²⁺.
Fluorescence Quenching: The fluorescence of the compound is quenched in the presence of Fe²⁺ ions, which is a key feature for its use as a sensor.
Common Reagents and Conditions
Complexation: Typically involves the use of Fe²⁺ salts such as ferrous ammonium sulfate in buffered solutions.
Fluorescence Studies: Conducted in buffered solutions with specific pH conditions to ensure optimal fluorescence properties.
Major Products Formed
科学研究应用
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester has a wide range of applications in scientific research:
Biological Imaging: Used as a fluorescent probe for imaging iron within cells, particularly in mitochondria.
Iron Detection: Employed in assays to determine the concentration of chelatable iron in biological samples.
Pathological Studies: Helps in studying the role of iron in various diseases, including neurodegenerative disorders and cancer.
相似化合物的比较
Similar Compounds
Rhodamine B: A simpler fluorescent dye used in various imaging applications.
1,10-Phenanthroline: An organic molecule used for metal ion detection and complexation.
Uniqueness
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester is unique due to its dual functionality:
Fluorescence: Provides bright fluorescence for imaging.
Iron Specificity: Specifically binds to Fe²⁺ ions, making it highly useful for iron detection in biological systems.
属性
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-(1,10-phenanthrolin-5-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H43N5O4.BrH/c1-5-52(6-2)34-21-23-39-42(28-34)57-43-29-35(53(7-3)8-4)22-24-40(43)44(39)36-14-9-10-15-37(36)48(55)56-30-31-17-19-32(20-18-31)47(54)51-41-27-33-13-11-25-49-45(33)46-38(41)16-12-26-50-46;/h9-29H,5-8,30H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKAXBNKFUSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)
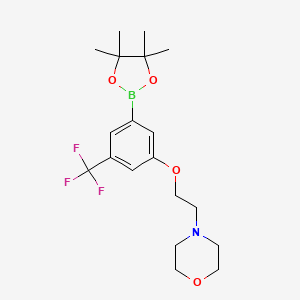
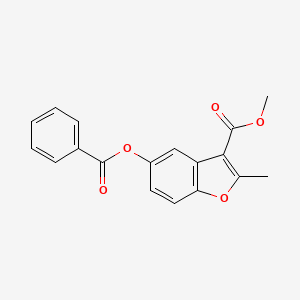
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)
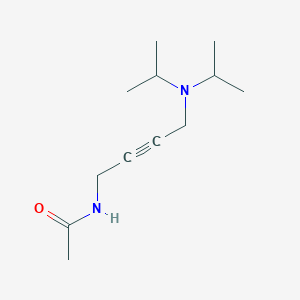
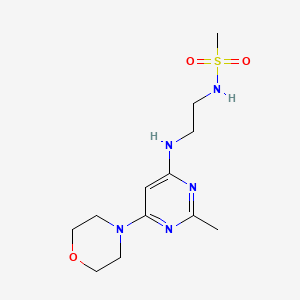
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-3-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2852741.png)
![N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide](/img/structure/B2852742.png)
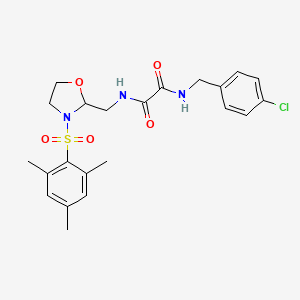

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)
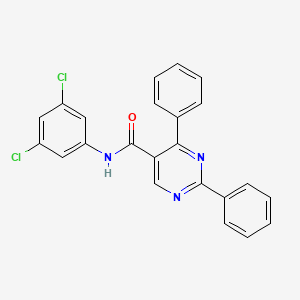
![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
